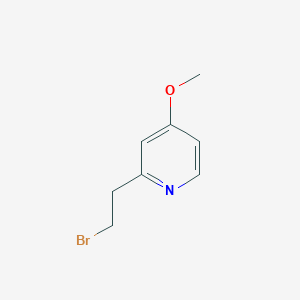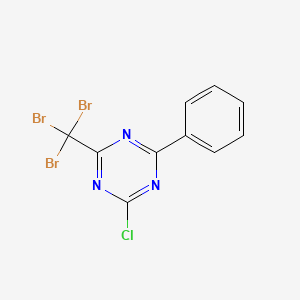
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a phenyl group, and a tribromomethyl group attached to the triazine ring.
Méthodes De Préparation
The synthesis of 2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine typically involves the reaction of 2-chloro-4-phenyl-1,3,5-triazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-5°C to control the reaction rate and prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The tribromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Coupling Reactions: The phenyl group can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of triazine derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The chloro and tribromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes, which may explain its potential antimicrobial or anticancer properties.
Comparaison Avec Des Composés Similaires
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine can be compared with other triazine derivatives such as:
2-Chloro-4-methyl-6-(tribromomethyl)-1,3,5-triazine: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-4-phenyl-6-(trichloromethyl)-1,3,5-triazine: Similar structure but with a trichloromethyl group instead of a tribromomethyl group.
2-Chloro-4-phenyl-6-(dimethylamino)-1,3,5-triazine: Similar structure but with a dimethylamino group instead of a tribromomethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
648432-35-3 |
|---|---|
Formule moléculaire |
C10H5Br3ClN3 |
Poids moléculaire |
442.33 g/mol |
Nom IUPAC |
2-chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H5Br3ClN3/c11-10(12,13)8-15-7(16-9(14)17-8)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
GGZCRPCXDKFKGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)

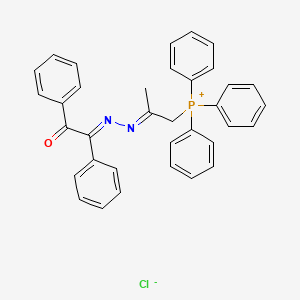
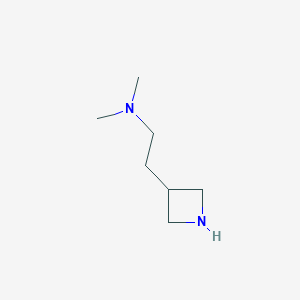
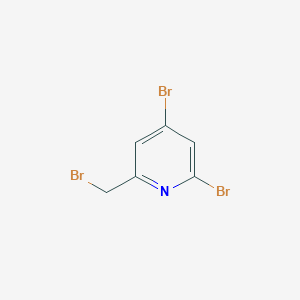
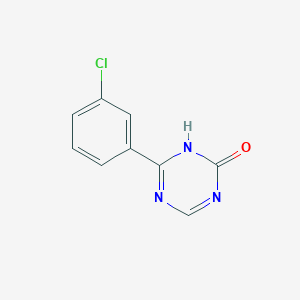
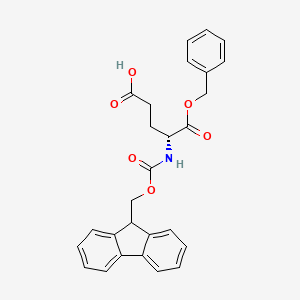
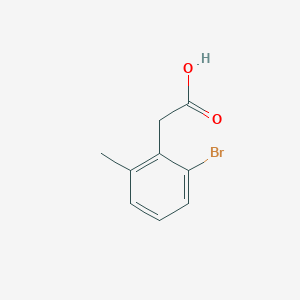
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)
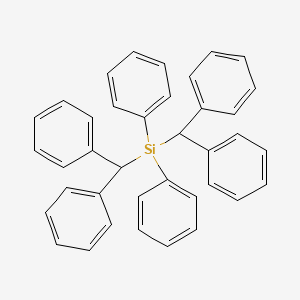

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)

